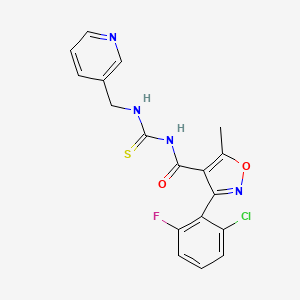

3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide

Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic small molecule featuring a substituted isoxazole core linked to a 2-chloro-6-fluorophenyl group and a pyridinylmethyl carbamothioyl moiety.

The compound’s molecular formula is inferred as C₁₈H₁₃ClF₅N₃O₂S (exact mass pending confirmation via high-resolution mass spectrometry), with a molecular weight of approximately 437.8 g/mol. Key structural features include:

- 5-Methylisoxazole core: A heterocyclic scaffold known for metabolic stability and bioisosteric properties.

- Pyridin-3-ylmethyl carbamothioyl group: Introduces hydrogen-bonding capacity and sulfur-mediated interactions.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethylcarbamothioyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2S/c1-10-14(16(24-26-10)15-12(19)5-2-6-13(15)20)17(25)23-18(27)22-9-11-4-3-7-21-8-11/h2-8H,9H2,1H3,(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDSZURTKAWXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide , often referred to as compound A , is a synthetic isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of compound A can be represented as follows:

This structure includes a chloro-fluoro phenyl group, a pyridine moiety, and an isoxazole core, which are critical for its biological interactions.

The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Compound A has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may modulate various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that compound A exhibits antimicrobial activity against specific bacterial strains, potentially making it useful in treating infections.

Antimicrobial Activity

A study conducted on the antimicrobial properties of compound A revealed significant inhibitory effects against several strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that compound A possesses moderate antimicrobial activity, warranting further investigation into its clinical applications.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the therapeutic potential of compound A. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings suggest that compound A has promising anticancer properties, particularly against cervical and breast cancer cells.

Case Studies

- Case Study in Anticancer Research : In a preclinical model, compound A was administered to mice bearing xenografts of HeLa cells. The treatment resulted in a significant reduction in tumor size compared to the control group, indicating its potential as an effective anticancer agent.

- Antimicrobial Efficacy : Another study evaluated the effectiveness of compound A in treating infections caused by resistant bacterial strains. The results demonstrated that compound A not only inhibited bacterial growth but also enhanced the efficacy of standard antibiotics when used in combination.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Substitutions

The target compound’s closest analogues include derivatives with variations in halogenation patterns or aromatic substituents:

Key Observations :

- Halogenation Effects : The target compound’s 2-chloro-6-fluorophenyl group introduces steric and electronic differences compared to SI51’s 2-chlorophenyl group. The additional fluorine atom may improve metabolic stability and target affinity due to increased electronegativity .

- Carbamothioyl vs. Amide Linkages: The pyridinylmethyl carbamothioyl group in the target compound replaces the chromenone-linked amide in SI51. This substitution introduces sulfur, which may modulate solubility and binding kinetics through thioamide-specific interactions (e.g., metal coordination) .

Functional Group Variations in Isoxazole Derivatives

Compounds with trifluoromethoxy (CF₃O) or pentafluorosulfanyl (SF₅) groups () highlight the impact of electron-withdrawing substituents on physicochemical properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.